molecular formula C12H12N2O3S2 B14926360 3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one

3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14926360
M. Wt: 296.4 g/mol
InChI Key: BPTZDJGHDCHGDJ-AWNIVKPZSA-N
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Description

3-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that features a thiazolone core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidine core structure.

    Thiosemicarbazones: Compounds that share the thiosemicarbazide moiety.

    Benzaldehyde Derivatives: Compounds derived from benzaldehyde with various substituents.

Uniqueness

3-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to the presence of both the thiazolone ring and the 2,5-dimethoxyphenyl group.

Properties

Molecular Formula

C12H12N2O3S2

Molecular Weight

296.4 g/mol

IUPAC Name

3-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H12N2O3S2/c1-16-9-3-4-10(17-2)8(5-9)6-13-14-11(15)7-19-12(14)18/h3-6H,7H2,1-2H3/b13-6+

InChI Key

BPTZDJGHDCHGDJ-AWNIVKPZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/N2C(=O)CSC2=S

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NN2C(=O)CSC2=S

Origin of Product

United States

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